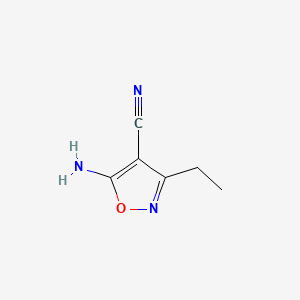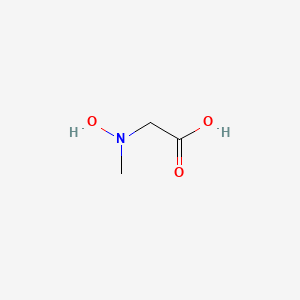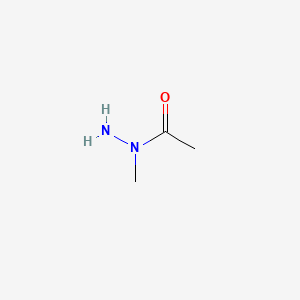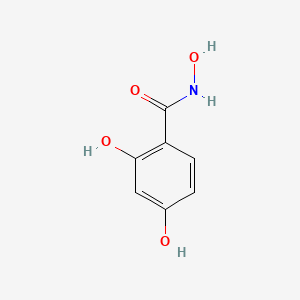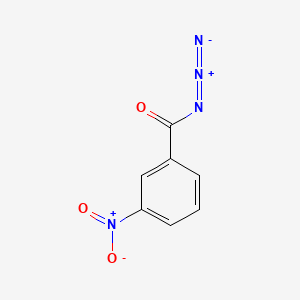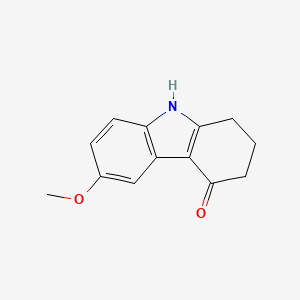
6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one
Overview
Description
6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one is a compound with the CAS Number: 35556-81-1 and a molecular weight of 215.25 .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one involves a carbazole unit that is not planar. The dihedral angle between the benzene ring and the pyrrole ring is 1.69 (6)° . The cyclohexene ring adopts an envelope conformation .Physical And Chemical Properties Analysis
6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one is an off-white solid . It has a molecular weight of 215.25 . The physical and chemical properties of related compounds such as 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one include a melting point of 224-226°C, a predicted boiling point of 386.3±11.0 °C, and a predicted density of 1.275±0.06 g/cm3 .Scientific Research Applications
Photophysical Characterization : A study by Ghosh et al. (2013) synthesized derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, closely related to 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one, and carried out comprehensive photophysical characterizations. These compounds displayed sensitivity to solvent polarity, particularly in their excited state, which was analyzed through steady-state and time-resolved fluorescence experiments. This research provides valuable insights into the photophysical behaviors of carbazole derivatives (Ghosh, Mitra, Saha, & Basu, 2013).
Antitumor Activity : Murali et al. (2017) synthesized hetero annulated carbazoles from 2,3,4,9-tetrahydro-1H-carbazol-1-one, demonstrating significant in vitro antitumor activity. The compounds, including a novel pyrimido[4,5-a]carbazole, exhibited selective growth inhibition on specific cancer cell lines, indicating the potential of these derivatives as therapeutic agents in cancer treatment (Murali, Sparkes, & Prasad, 2017).
Application in Solar Cells : Degbia et al. (2014) explored the synthesis of new organic hole transporting materials based on 9H-carbazole derivatives for use in solid-state dye sensitizer solar cells (DSSCs). The study highlighted the positive influence of methoxy groups on the photovoltaic conversion efficiency, showcasing the relevance of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one derivatives in renewable energy technologies (Degbia, Schmaltz, Bouclé, Gražulevičius, & Tran‐van, 2014).
Bacterial Biotransformation : A study by Waldau et al. (2009) investigated the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole and its derivatives by Ralstonia sp. strain SBUG 290. This research contributes to understanding the microbial metabolism of carbazole derivatives, with implications for environmental and pharmaceutical applications (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Antibacterial Activity : Khan et al. (2021) synthesized a donor-π-acceptor chromophore from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one and 9-ethyl-9H-carbazole-3-carbaldehyde, demonstrating its potential antibacterial activity. This suggests that carbazole derivatives, similar to 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one, could be explored further for antibacterial properties (Khan, Ullah, Syed, Alimuddin, Almalki, Kumar, Obaid, Alsharif, Alfaifi, & Parveen, 2021).
Future Directions
The future directions of research on 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one and related compounds are promising. For instance, new ligands able to discriminate among the three subtypes of alpha1-adrenergic receptors (alpha1A-AR, alpha1B-AR, and alpha1D-AR) are being developed using a series of new 1,2,3,9-tetrahydro-4H-carbazol-4-ones . Additionally, compounds with the carbazole unit have shown potential for the development of antinociceptive drugs .
properties
IUPAC Name |
6-methoxy-1,2,3,9-tetrahydrocarbazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-8-5-6-10-9(7-8)13-11(14-10)3-2-4-12(13)15/h5-7,14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIONPYATGROVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570116 | |
| Record name | 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one | |
CAS RN |
35556-81-1 | |
| Record name | 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

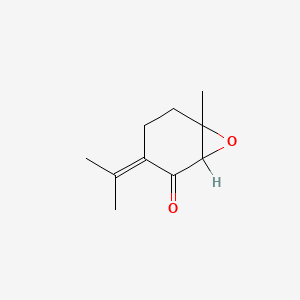
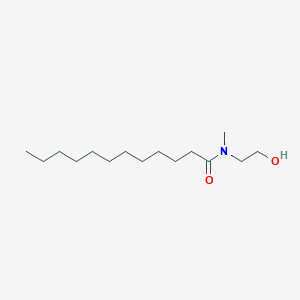
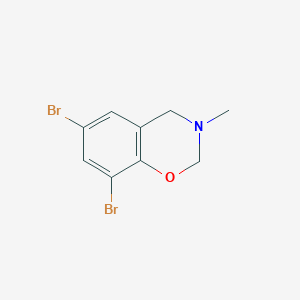
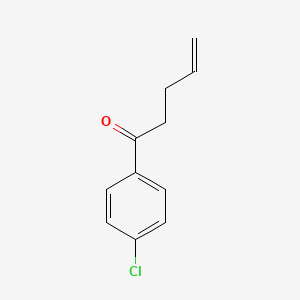
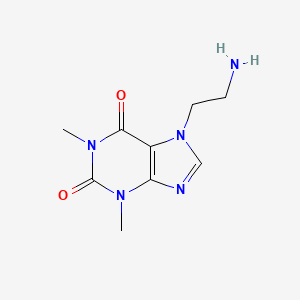
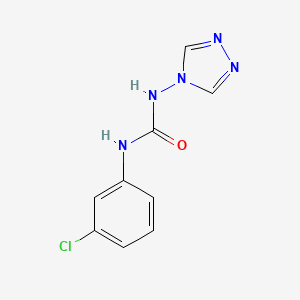
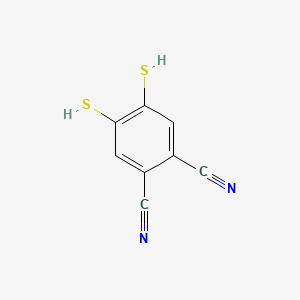
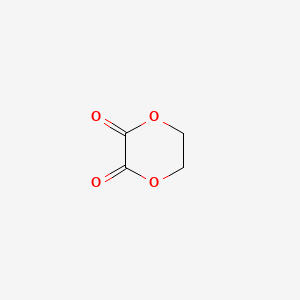
![Pyridine, 2-[(ethylthio)methyl]-](/img/structure/B3051646.png)
